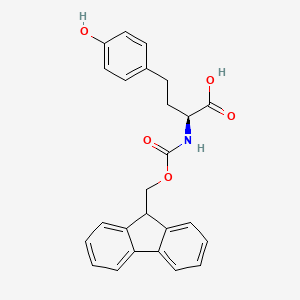

Fmoc-homo-L-tyrosine

Overview

Description

Fmoc-homo-L-tyrosine: is a derivative of the amino acid tyrosine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile tool in organic synthesis and peptide chemistry.

Mechanism of Action

Target of Action

Fmoc-homo-L-tyrosine is a derivative of the amino acid tyrosine, which is commonly used in Fmoc solid phase peptide synthesis . The primary target of this compound is the L-type amino acid transporter 1 (LAT1) , which is overexpressed on the membrane of various tumor cells . LAT1 is a potential target for tumor-targeting therapy .

Mode of Action

The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction with its targets results in changes that can be harnessed for therapeutic purposes.

Biochemical Pathways

Tyrosine, the core component of this compound, is synthesized de novo via the shikimate pathway in plants and microbes . It serves as a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

It is known that this compound is commonly used in fmoc solid phase peptide synthesis , which suggests that it can be effectively incorporated into peptides and potentially distributed throughout the body.

Result of Action

The result of this compound’s action is the formation of peptides via solid phase synthesis . These peptides can have various effects at the molecular and cellular level, depending on their specific sequences and structures. For example, this compound can be used to synthesize Leu-EnkephalinAmide , a peptide with potent analgesic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the type of gel formed by Fmoc amino acids depends on the amino acid used and the final pH of the system . Therefore, the pH and other conditions of the environment can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Fmoc-homo-L-tyrosine participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, Fmoc-modified amino acids can form effective low molecular weight hydrogelators, which have applications in cell culturing .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, Fmoc amino acids can form effective low molecular weight hydrogelators, depending on the amino acid used and the final pH of the system .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, tyrosine, a component of this compound, is involved in several metabolic pathways such as catecholamine biosynthesis, thyroid hormone biosynthesis, and tyrosine degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation. For example, L-type amino acid transporter 1 (LAT1), overexpressed on the membrane of various tumor cells, is a potential target for tumor-targeting therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-homo-L-tyrosine typically involves the protection of the amino group of homo-L-tyrosine with the Fmoc group. This can be achieved by reacting homo-L-tyrosine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-homo-L-tyrosine undergoes several types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The carbonyl group in the Fmoc moiety can be reduced under specific conditions.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: The Fmoc group can be removed using piperidine in DMF, a common deprotection reagent in peptide synthesis.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the Fmoc moiety.

Substitution: Deprotected homo-L-tyrosine or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-homo-L-tyrosine is used extensively in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis, allowing for the sequential addition of amino acids to form peptides and proteins .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for synthetic peptides that can mimic natural proteins and enzymes .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. These drugs can target specific proteins or enzymes in the body, offering potential treatments for various diseases, including cancer and metabolic disorders .

Industry

In the industrial sector, this compound is used in the production of hydrogels and other biomaterials. These materials have applications in drug delivery, tissue engineering, and regenerative medicine .

Comparison with Similar Compounds

Similar Compounds

Fmoc-tyrosine: Similar to Fmoc-homo-L-tyrosine but lacks the additional methylene group in the side chain.

Fmoc-phenylalanine: Contains a phenyl group instead of the hydroxyl group present in tyrosine.

Fmoc-tryptophan: Contains an indole group, offering different chemical properties and reactivity.

Uniqueness

This compound is unique due to the presence of the additional methylene group in its side chain, which can influence its reactivity and interactions in peptide synthesis. This structural difference can lead to variations in the physical and chemical properties of the resulting peptides, making it a valuable tool in the design of novel peptides and proteins .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-17-12-9-16(10-13-17)11-14-23(24(28)29)26-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23,27H,11,14-15H2,(H,26,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGWIJTZHIPMMG-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654298 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-10-0 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)

![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)